7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9647001
InChI: InChI=1S/C15H10FN5OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)6-7-20(13(11)22)10-4-2-9(16)3-5-10/h2-8H,1H3
SMILES: CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)F
Molecular Formula: C15H10FN5OS
Molecular Weight: 327.3 g/mol

7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC9647001

Molecular Formula: C15H10FN5OS

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C15H10FN5OS
Molecular Weight 327.3 g/mol
IUPAC Name 11-(4-fluorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C15H10FN5OS/c1-23-15-18-14-17-8-11-12(21(14)19-15)6-7-20(13(11)22)10-4-2-9(16)3-5-10/h2-8H,1H3
Standard InChI Key RLFSIVCPLIBAOU-UHFFFAOYSA-N
SMILES CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)F
Canonical SMILES CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)F

Introduction

7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that combines elements of pyridine, triazole, and pyrimidine in its molecular structure. This compound features a fluorophenyl group and a methylthio substituent, contributing to its distinctive chemical properties and potential biological activities. The intricate arrangement of nitrogen and sulfur atoms within its structure enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of 7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step synthetic routes. These methods require careful control of reaction conditions to optimize yields and selectivity. Common strategies include:

  • Cyclocondensation Reactions: These are often used to form the pyrimidine and triazole rings.

  • Nucleophilic Substitution: This method is utilized to introduce the fluorophenyl and methylthio substituents.

  • Electrophilic Aromatic Substitution: This reaction type is relevant for modifying the aromatic rings within the compound.

Biological Activities

Research indicates that 7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one exhibits significant biological activities. Preliminary studies suggest potential applications in drug discovery and development, although specific biological targets and mechanisms of action are not well-documented in available literature.

Biological ActivityPotential Applications
AntimicrobialPharmaceutical formulations
AnticancerOncology research
Other Potential TargetsDrug discovery and development

Comparison with Similar Compounds

Several compounds share structural similarities with 7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one. Notable examples include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-oneBromine substituentAntimicrobialEnhanced lipophilicity
6-(3-methoxyphenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-oneMethoxy groupAnticancerDifferent ring fusion
5-(4-fluorophenyl)-pyrido[2,3-d] triazolo[3,4-b][1H]-pyrimidin-6-oneFluorine substituentKinase inhibitionFluorine's electronegativity

These comparisons highlight the unique structural characteristics of 7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one that may influence its biological activity and therapeutic potential.

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